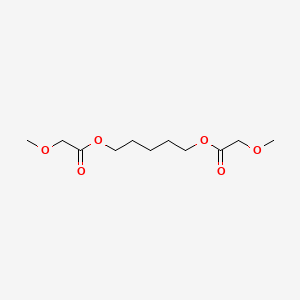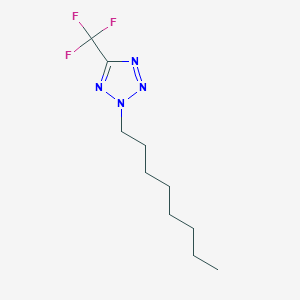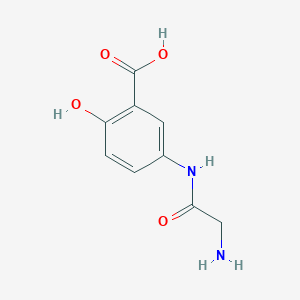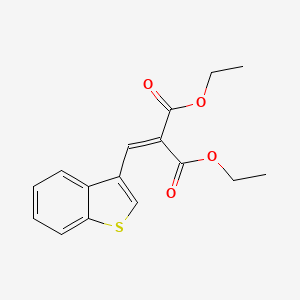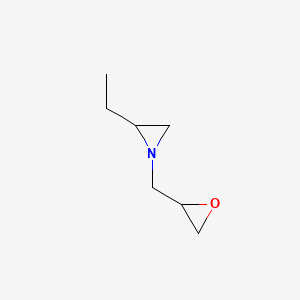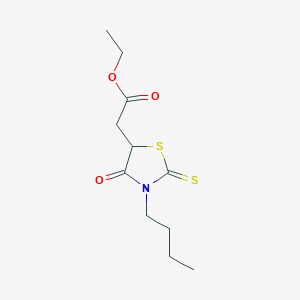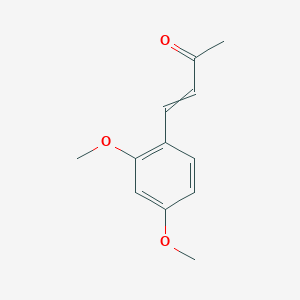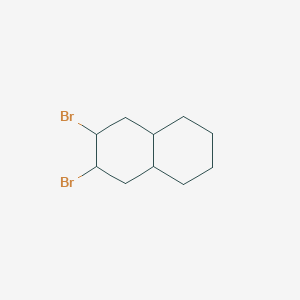
2,3-Dibromodecahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromodecahydronaphthalene is an organic compound with the molecular formula C10H16Br2 It is a derivative of decahydronaphthalene, where two bromine atoms are substituted at the 2nd and 3rd positions of the decahydronaphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromodecahydronaphthalene typically involves the bromination of decahydronaphthalene. The reaction is carried out by adding bromine to a solution of decahydronaphthalene in a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions. The reaction is often facilitated by irradiation with a light source to promote the formation of the desired dibromo product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromodecahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form decahydronaphthalene by using reducing agents such as zinc and hydrochloric acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or alcohols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Formation of decahydronaphthalene derivatives with various functional groups.
Reduction: Decahydronaphthalene.
Oxidation: Decahydronaphthalenone or decahydronaphthalenol.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromodecahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Dibromodecahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Decahydronaphthalene: The parent compound without bromine substitution.
1,2-Dibromodecahydronaphthalene: A similar compound with bromine atoms at different positions.
2,3-Dibromobutane: A smaller molecule with similar bromine substitution.
Uniqueness: 2,3-Dibromodecahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated derivatives. Its structure allows for targeted interactions in chemical reactions, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
91011-91-5 |
|---|---|
Molekularformel |
C10H16Br2 |
Molekulargewicht |
296.04 g/mol |
IUPAC-Name |
2,3-dibromo-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C10H16Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-10H,1-6H2 |
InChI-Schlüssel |
NYCRFBAJEFFXPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CC(C(CC2C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
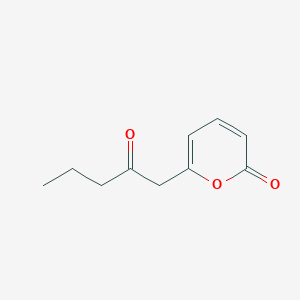
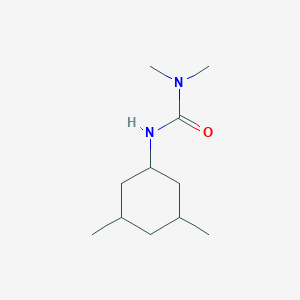
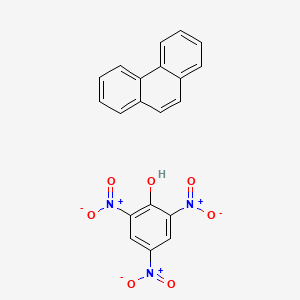
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
